(22R)-Budesonide stereoselective synthesis process
(22R)-Budesonide stereoselective synthesis process
An In-depth Technical Guide to the Stereoselective Synthesis of (22R)-Budesonide
Introduction
Budesonide (B1683875) is a potent glucocorticoid widely utilized for its anti-inflammatory properties in the treatment of asthma, rhinitis, and inflammatory bowel disease.[1][2] The molecule possesses a chiral center at the C-22 position, arising from the formation of an acetal (B89532) ring, which results in two stereoisomers: (22R)-Budesonide and (22S)-Budesonide.[3][4] The (22R) epimer, often referred to as epimer B, is the more pharmacologically active of the two.[3][5] Consequently, developing stereoselective synthetic methods to preferentially produce the (22R) epimer is of significant pharmaceutical interest to enhance therapeutic efficacy.
This technical guide provides a detailed overview of the core processes for the stereoselective synthesis of (22R)-Budesonide, focusing on methodologies, experimental protocols, and process optimization.
Core Synthetic Strategy: Stereoselective Transketalization
The primary strategy for achieving a high proportion of the (22R)-Budesonide epimer involves a stereoselective transketalization reaction. This process typically starts from a 16α,17α-acetonide precursor, such as a desonide (B1670306) derivative, which is reacted with butyraldehyde (B50154) in the presence of a strong acid catalyst.[3][6] A key innovation in this field is the use of 9α-halo-desonide intermediates, which, under specific conditions, leads to a product significantly enriched in the desired (22R) epimer.[3]
The overall process can be summarized in two main steps:
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Stereoselective Transketalization : Reaction of a 9α-halo-desonide (e.g., 9α-bromo-desonide) with butyraldehyde using a hydrohalic acid (like HBr or HI) as both the solvent and catalyst. This step establishes the C-22 stereocenter with a high preference for the R-configuration.[3][6]
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Dehalogenation : Removal of the 9α-halogen from the intermediate to yield Budesonide, preserving the R/S epimeric ratio achieved in the first step.[3][5]
Experimental Protocols
The following protocols are adapted from established stereoselective methods.[3][7]
Step 1: Synthesis of 9α-bromo-budesonide (Enriched in 22R Epimer)
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Materials : 9α-bromo-desonide, 48% aqueous hydrobromic acid (HBr), butyraldehyde.
-
Procedure :
-
To a reaction vessel, add 48% aqueous hydrobromic acid (e.g., 530 ml).
-
Under stirring, at a controlled temperature of 20°C, add 9α-bromo-desonide (e.g., 53 g).[3]
-
Add butyraldehyde (e.g., 42.4 ml) dropwise to the mixture.[3]
-
Allow the reaction to proceed for approximately 2.5 to 6 hours. The reaction progress should be monitored by a suitable analytical method like HPLC.[3]
-
Upon completion, quench the reaction by pouring the reaction mass into pre-cooled water (e.g., 4000 ml at 5°C) to precipitate the crude product.[3]
-
Collect the solid product by filtration.
-
Step 2: Purification of 9α-bromo-budesonide
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Materials : Crude 9α-bromo-budesonide, methanol (B129727), water, diisopropyl ether.
-
Procedure :
-
The crude solid is first crushed in diisopropyl ether (e.g., 270 ml) at 40°C to remove impurities.[3]
-
Dissolve the resulting product in methanol (e.g., 550 ml) at 40°C.[3]
-
Reprecipitate the product by adding an equal volume of water (e.g., 550 ml).[3] This step can be repeated to improve purity.
-
Filter the purified solid and dry it under a vacuum at 40°C. The resulting 9α-bromo-budesonide should have a high (22R)/(22S) epimeric ratio.[3]
-
Step 3: Dehalogenation to (22R)-Budesonide
-
Materials : Purified 9α-bromo-budesonide, dehalogenating agent (e.g., tributyltin hydride or another suitable reagent), organic solvent.
-
Procedure :
-
Dissolve the purified 9α-bromo-budesonide in a suitable organic solvent (e.g., methanol, ethanol).[7]
-
Add a dehalogenating agent to the solution.
-
The reaction is typically carried out at a temperature between 50°C and 70°C and monitored by HPLC until the starting material is consumed.[5]
-
Once the reaction is complete, the final Budesonide product, enriched in the 22R epimer, is precipitated, often by the addition of water.[7]
-
The solid is collected by filtration, washed with water, and dried under vacuum.[7] Further purification can be achieved by crystallization to achieve a purity of >98% for the (22R) epimer.[7]
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Data Presentation
The efficiency of the stereoselective synthesis is highly dependent on the reaction conditions. The tables below summarize quantitative data from various experimental setups.
Table 1: Stereoselective Transketalization of 9α-bromo-desonide
| Starting Material (g) | HBr (48% aq., ml) | Butyraldehyde (ml) | Temp (°C) | Time (h) | Yield (%) | (22R)/(22S) Ratio | Reference |
| 27 | 270 | 21.6 | 10 | 6 | 62 | 97:3 | [3] |
| 53 | 530 | 42.4 | 20 | 2.5 | Not specified | >90:10 | [3] |
| 30 | 300 | 24 | 20 | 3.5 | 59 | 95:5 | [3] |
Table 2: Final Product Quality Specifications
| Parameter | Specification | Analytical Method | Reference |
| Purity (22R Epimer) | > 98% | HPLC/UPLC-MS/MS | [7] |
| 22S Epimer | < 2% | HPLC/UPLC-MS/MS | [7] |
| Appearance | White crystalline solid | Visual Inspection | [7] |
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the synthesis and mechanism of action of (22R)-Budesonide.
Caption: Experimental workflow for the stereoselective synthesis of (22R)-Budesonide.
Caption: Glucocorticoid receptor signaling pathway for (22R)-Budesonide.[7]
References
- 1. Simultaneous quantification of 22R and 22S epimers of budesonide in human plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry: application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. EP0994119B1 - Stereoselective process for the preparation of the 22R epimer of budesonide - Google Patents [patents.google.com]
- 4. Continuous flow process for preparing budesonide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0994119B1 - Stereoselective process for the preparation of the 22R epimer of budesonide - Google Patents [patents.google.com]
- 6. PT994119E - STEREOSELECTIVE PROCESS FOR THE PREPARATION OF BUDESONIDE EPIMERO 22R - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
